1-(2,5-Dimethoxybenzyl)azetidine
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Overview
Description
1-(2,5-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethoxybenzyl)azetidine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and polymers.
Biology: It may be used in the study of biological processes and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring structure.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: Compared to azetidine and aziridine, it offers a balance of ring strain and stability, making it suitable for various chemical reactions and applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-5-12(15-2)10(8-11)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |
InChI Key |
QFAYWMLFRJRYCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC2 |
Origin of Product |
United States |
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